Product packaging for Mahanimbidine(Cat. No.:CAS No. 25488-37-3)

Mahanimbidine

Cat. No.: B1201704
CAS No.: 25488-37-3
M. Wt: 331.4 g/mol
InChI Key: YPSWCORASQDCJM-MFEFFIJZSA-N
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Description

Curryangine (CAS 25488-37-3) is a carbazole alkaloid isolated from plants of the Murraya genus, including Murraya exotica . It is part of a class of natural products found in Murraya koenigii (curry leaf tree) that are under investigation for their diverse biological activities . This compound has a molecular formula of C₂₃H₂₅NO and a molecular weight of 331.45 g/mol . As a member of the alkaloid family, curryangine contributes to the pharmacological profile of its source plants, which have been reported to exhibit anti-inflammatory, antimicrobial, antidiabetic, and antioxidant properties based on research on their crude extracts and alkaloid fractions . The product is presented as a powder, soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and DMSO . For optimal stability, it is recommended to store the compound desiccated at -20°C . Curryangine is offered for non-human research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO B1201704 Mahanimbidine CAS No. 25488-37-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25488-37-3

Molecular Formula

C23H25NO

Molecular Weight

331.4 g/mol

IUPAC Name

(14R,17S,19S)-3,13,13,17-tetramethyl-21-oxa-12-azahexacyclo[10.7.1.12,17.05,20.06,11.014,19]henicosa-1,3,5(20),6,8,10-hexaene

InChI

InChI=1S/C23H25NO/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25-21(13)19)10-9-17(16)22(24,2)3/h5-8,11,16-17H,9-10,12H2,1-4H3/t16-,17+,23-/m0/s1

InChI Key

YPSWCORASQDCJM-MFEFFIJZSA-N

Canonical SMILES

CC1=CC2=C3C4=C1OC5(CCC(C4C5)C(N3C6=CC=CC=C62)(C)C)C

melting_point

266°C

physical_description

Solid

Synonyms

curryangin
mahanimbidine
murrayazoline

Origin of Product

United States

Isolation, Purification, and Structural Elucidation Methodologies for Curryangine

Crystallographic Analysis

The structure of murrayazoline (B1257835) (an alias for Curryangine) was conclusively determined by X-ray crystal studies. scribd.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise determination of the atomic positions within the crystal lattice, providing an unambiguous model of the molecular structure. It has been noted that crystals of (±)-Murrayazoline suitable for X-ray diffraction have been obtained. mit.edu A study also mentions the presentation of the X-ray structure of murrayazoline, confirming it as a racemate. researchgate.net

Table 4: Crystallographic Data for Curryangine (as Murrayazoline)

Parameter Value
Crystal System Data not available in search results
Space Group Data not available in search results

Biosynthesis and Biogenetic Studies of Curryangine

Precursor Identification and Tracer Studies

The journey to elucidating a biosynthetic pathway begins with the identification of its fundamental building blocks. For complex alkaloids, this is often achieved through tracer studies, where isotopically labeled compounds are fed to the organism, and their incorporation into the final product is tracked.

Isotopic Labeling Experiments (e.g., 13C, 2H, 15N) for Pathway Mapping

Isotopic labeling is a powerful technique for tracing the metabolic fate of precursors in living systems. researchgate.netscribd.com By introducing molecules containing heavy isotopes like ¹³C, ²H (deuterium), or ¹⁵N, researchers can follow the atoms through the various intermediate steps into the final natural product. This method is instrumental in confirming proposed biosynthetic pathways and understanding the mechanisms of bond formation and rearrangement. researchgate.net

While specific isotopic labeling studies detailing the complete pathway to Curryangine have not been extensively published, the general principles are well-established. For instance, in the biosynthesis of neocarazostatin A, a carbazole (B46965) alkaloid produced by bacteria, labeling studies using H₂¹⁸O confirmed that a hydroxyl group on the carbazole ring originates from a water molecule. nih.gov Such experiments provide definitive evidence that would be difficult to obtain otherwise and are crucial for validating proposed enzymatic mechanisms. For plant-derived carbazoles, it is hypothesized that the pathway begins with precursors from the shikimate pathway. researchgate.net

Feeding Experiments with Labeled Precursors in Plant Cell Cultures or Whole Plants

Feeding experiments involve administering a labeled potential precursor to the biological system—either the whole plant, specific organs, or cell cultures—and analyzing for the presence of the label in the target molecule. researchgate.net This approach helps to identify direct precursors and key intermediates.

For carbazole alkaloids in higher plants like Murraya, it is strongly suggested that 3-methylcarbazole serves as a key intermediate or biogenetic precursor. acs.orgacs.org This central molecule is then thought to undergo various modifications, such as prenylation and oxidation, to generate the diversity of carbazole alkaloids observed in nature, including Curryangine. acs.org The proposed pathway to this carbazole core in plants like Clausena lansium (family Rutaceae) starts from chorismate, which is converted to anthranilate, a common precursor for many alkaloids. researchgate.net

Enzymatic Mechanisms and Gene Discovery

Identifying the specific enzymes and their corresponding genes is the next frontier in understanding Curryangine biosynthesis. While knowledge in this area has been limited, recent genomic and transcriptomic studies are beginning to identify candidate genes and enzyme families. nih.gov

Identification and Characterization of Biosynthetic Enzymes

The biosynthesis of carbazole alkaloids requires a suite of specialized enzymes. While the specific enzymes for the Curryangine pathway are still being characterized, research on Murraya koenigii and related systems has provided significant leads. A transcriptome analysis of M. koenigii leaves identified several gene families that are likely involved in carbazole alkaloid formation. nih.govresearchgate.net These include:

Polyketide Synthases (PKS): Likely involved in the formation of a part of the ring structure.

Prenyltransferases (PTs): Responsible for attaching isoprenoid side chains, a key feature of many carbazole alkaloids including the parent structures of Curryangine. Aromatic prenyltransferases from bacterial carbazole biosynthesis, such as NzsG and CqsB4, have been well-characterized. acs.org

Cytochrome P450s (CYP450s): A versatile family of enzymes often responsible for oxidation, hydroxylation, and other key decorations of the alkaloid scaffold. nih.govresearchgate.net

Methyltransferases (MTs): These enzymes add methyl groups to the structure. nih.govresearchgate.net

Studies on bacterial systems, which are often used as models, have identified specific enzymes like carbazole synthase, which catalyzes the key cyclization step to form the tricyclic core. nih.govnih.gov It is plausible that analogous enzymes exist in plants.

Table 1: Candidate Gene Families for Carbazole Alkaloid Biosynthesis in Murraya koenigii nih.govresearchgate.net
Enzyme/Gene FamilyProposed Function in Biosynthesis
Polyketide Synthase (PKS)Formation of the carbazole ring system
Prenyltransferases (PTs)Addition of isoprenoid units (prenylation)
Cytochrome P450s (CYP450s)Oxidation, hydroxylation, and ring cyclization
Methyltransferases (MTs)Addition of methyl groups (methylation)

Gene Cloning and Expression of Key Biosynthetic Enzymes

The definitive confirmation of a gene's function comes from cloning it and expressing the corresponding enzyme to test its activity in vitro. In the context of M. koenigii, researchers have successfully cloned and functionally characterized two terpene synthase genes (MkTPS1 and MkTPS2) identified from the leaf transcriptome. nih.govresearchgate.net While these particular enzymes are involved in producing volatile terpenes rather than carbazole alkaloids, this work demonstrates a viable strategy for identifying and validating other biosynthetic genes from the same dataset, including those for Curryangine. nih.govresearchgate.net

In bacterial systems, many genes for carbazole biosynthesis have been cloned and their functions confirmed. For example, the nzs gene cluster for neocarazostatin A biosynthesis contains genes for a carbazole synthase (NzsI), a ThDP-dependent enzyme (NzsH), and a KAS-III-like enzyme (NzsJ), all of which have been characterized. mdpi.com This provides a roadmap for investigating the analogous, though likely more complex, pathways in plants.

Elucidation of Regulatory Mechanisms in Biosynthetic Pathways

The biosynthesis of secondary metabolites like Curryangine is tightly regulated within the plant, often in response to developmental cues or environmental stress. This regulation occurs at the genetic level, involving transcription factors that can turn entire pathways on or off. However, the specific regulatory mechanisms, including the transcription factors and signaling pathways that control the expression of Curryangine biosynthetic genes, remain largely unknown and represent an important area for future research.

Biogenetic Relationship of Curryangine with Other Carbazole Alkaloids

Curryangine is a member of the phytocarbazole family, a large and structurally diverse group of alkaloids. researchgate.net These natural products are almost exclusively found in four closely related genera of the Rutaceae plant family: Murraya, Clausena, Glycosmis, and Micromelum. researchgate.net The defining characteristic of this group is a shared biosynthetic origin, with the vast majority, including curryangine, being derivatives of a common precursor, 3-methylcarbazole. researchgate.net Curryangine is classified as a C23 carbazole alkaloid, a designation that reflects the number of carbon atoms in its skeleton, which arises from the addition of a ten-carbon geranyl unit to the basic carbazole structure. researchgate.net Its biogenetic relationship to other carbazole alkaloids is rooted in the common pathways that build the core carbazole ring and the subsequent modifications that create the vast array of final structures.

Proposed Biosynthetic Routes for Carbazole Alkaloids

The biosynthesis of phytocarbazoles is a complex process that begins with simple precursors from primary metabolism and proceeds through several key stages to form the characteristic tricyclic carbazole skeleton. While the complete enzymatic pathway is still under investigation, extensive research has led to a widely accepted proposed route.

The journey begins with precursors from the shikimate pathway. rsc.org It is proposed that the tricyclic carbazole skeleton is formed from anthranilic acid and malonyl-CoA. researchgate.net An alternative starting point that has been suggested is tryptophan. rsc.org The pathway is thought to proceed through a prenylated 2-quinolone intermediate. researchgate.net Subsequent steps are speculated to involve the formation of a 2-prenylindole, which then undergoes cyclization of the prenyl side chain to generate the foundational molecule for the majority of phytocarbazoles: 3-methylcarbazole. researchgate.net

From this central precursor, the pathway branches out, leading to the immense structural diversity observed in this alkaloid class. This diversification is primarily achieved through:

Further Isoprenoid Additions: The carbazole nucleus can be further substituted with isoprenoid units derived from the mevalonic acid (MVA) pathway. The addition of a five-carbon dimethylallyl pyrophosphate (DMAPP) or prenyl unit leads to C18 alkaloids like girinimbine (B1212953). The addition of a ten-carbon geranyl pyrophosphate (GPP) unit results in the C23 alkaloids, the group to which curryangine belongs. researchgate.net Mahanimbine (B1675914) is another prominent C23 alkaloid, and its potential non-cyclized biogenetic precursor, mahanimbilol, has been isolated, providing evidence for this geranylation step. researchgate.net

Cyclization and Rearrangement: Following the addition of isoprenoid chains, various cyclization reactions occur. In the case of curryangine, the geranyl side chain undergoes complex cyclization to form the distinctive additional rings of its structure. ethernet.edu.et Curryangine is biogenetically related to curryanine (also known as cyclomahanimbine), another C23 alkaloid featuring a cyclized geranyl unit. ethernet.edu.et

The predicted starting materials for the biosynthesis of curryangine specifically are L-Tryptophan, anthranilate, L-Alanine, and Isopentenyl pyrophosphate (IPP), which is consistent with the general pathway involving both the shikimate and MVA routes. knapsackfamily.com

Divergence and Convergence in Carbazole Alkaloid Biosynthesis

The biosynthetic pathways of carbazole alkaloids are a clear illustration of metabolic divergence, where a single, common intermediate gives rise to a multitude of distinct end products.

Divergence: The primary point of divergence in phytocarbazole biosynthesis occurs after the formation of the 3-methylcarbazole skeleton. researchgate.net From this common precursor, the pathways diverge based on the nature and position of subsequent modifications.

Skeletal Carbon Number: The most significant divergence is the branching into C13, C18, and C23 alkaloids. The C13 alkaloids are simple derivatives of the 3-methylcarbazole core. The C18 and C23 alkaloids diverge based on the attachment of either a prenyl (C5) or geranyl (C10) side chain, respectively. researchgate.net Curryangine lies on the C23 branch, which sets it apart from C18 alkaloids like girinimbine. researchgate.netethernet.edu.et

Oxidation States: Another major point of divergence is the oxidation of the characteristic methyl group at the C-3 position. This leads to 3-formyl and 3-carboxyl derivatives, which are particularly abundant in the Clausena genus, representing a different evolutionary modification compared to the alkaloids found in Murraya, the source of curryangine. researchgate.net

Cyclization Patterns: Within the C23 group, pathways diverge further based on how the geranyl chain is cyclized. The unique ring system of curryangine is a result of a specific cyclization cascade that differs from that leading to other C23 alkaloids like mahanimbine (which retains an uncyclized portion of the geranyl chain) or curryanine (which has a different cyclized structure). researchgate.netethernet.edu.et

Convergence: While divergence from a common precursor is the dominant theme in phytocarbazole biosynthesis, the concept of convergence is more prominent in the synthetic chemistry of these compounds, where different starting materials are used to converge on a common intermediate or final product. nih.govacs.org In a biosynthetic context, true convergence, where distinct pathways merge to form a single product, is less evident. However, one can consider the formation of the initial carbazole nucleus itself a form of convergence, where precursors from different primary metabolic routes (e.g., shikimate and acetate (B1210297) pathways) are brought together to create the core alkaloid structure. researchgate.net

Data Tables

Table 1: Related Carbazole Alkaloids and their Classification

Alkaloid NameAlias(es)Carbon SkeletonKey Plant Source
Curryangine Mahanimbidine, Murrayazoline (B1257835)C23Murraya koenigii knapsackfamily.comhoneybee.org
Girinimbine C18Murraya koenigii honeybee.org
Mahanimbine C23Murraya koenigii honeybee.org
3-Methylcarbazole C13Common Precursor researchgate.net
Curryanine CyclomahanimbineC23Murraya koenigii ethernet.edu.et
Mahanimbilol C23Murraya koenigii researchgate.net

Chemical Synthesis and Derivatization Strategies for Curryangine

Total Synthesis Approaches to Curryangine

The first non-biomimetic total synthesis of (±)-curryangine (racemic murrayazoline) was accomplished by Chida and coworkers in 2008. rsc.orgacs.org This synthesis provided definitive confirmation of the complex structure, which had been previously proposed based on spectral data and biomimetic experiments. acs.org The approach is notable for its strategic construction of the carbazole (B46965) core and the subsequent annulation of the remaining rings.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. nsf.gov.lk The retrosynthetic strategy for (±)-curryangine, as devised by Chida's group, is outlined in Figure 1.

The key disconnections identified were the C-O bond of the dihydropyran ring and the C-C bond of the D-ring. acs.org This leads to two main fragments: a complex pentacyclic ketone and a simpler methyl group donor. The pentacyclic ketone itself was envisioned to arise from an N-substituted carbazole precursor via an intramolecular Friedel-Crafts-type Michael addition. acs.orgacs.org This central carbazole unit was disconnected through the two C-N bonds, leading back to a dibromobiphenyl derivative and a substituted cyclohexenone fragment containing the necessary amine precursor. acs.org This convergent strategy allows for the independent synthesis of complex fragments that are combined in the later stages. synarchive.com

Figure 1: Retrosynthetic Analysis of (±)-Curryangine (Murrayazoline) (A simplified representation of the key bond disconnections leading from the target molecule to the strategic fragments as conceptualized in the Chida synthesis. acs.org)

Target: (±)-Curryangine (1)
      ||
      \/  (C-O bond formation, Olefination)
Pentacyclic Ketone (3)
      ||
      \/  (Intramolecular Friedel-Crafts-type Michael Addition)
N-Substituted Carbazole Intermediate (4)
      ||
      \/  (Palladium-catalyzed double N-arylation)
Fragment A: Dibromobiphenyl (5) + Fragment B: Cyclohexenone Azide (B81097) (15)

The forward synthesis brings the retrosynthetic plan to fruition, relying on several key bond-forming and cyclization reactions to assemble the complex architecture.

Construction of the Carbazole Core : A pivotal step in the synthesis is the construction of the N-substituted carbazole ring system. This was achieved through a highly efficient palladium-catalyzed double N-arylation reaction (Buchwald-Hartwig amination). tandfonline.comphcogrev.com This reaction coupled a sterically hindered primary amine on the cyclohexene (B86901) ring with a 2,2'-dibromobiphenyl (B83442) derivative in one pot to form the carbazole core. acs.orgacs.org

Intramolecular Friedel-Crafts-type Michael Addition : The formation of the D-ring, creating the pentacyclic ketone intermediate 3 , was accomplished via a crucial acid-catalyzed cyclization. acs.orgphcogrev.com Treatment of the N-substituted carbazole precursor with scandium(III) triflate [Sc(OTf)₃] induced a cascade reaction involving deprotection of a ketal, an intramolecular Friedel-Crafts-type Michael addition, and deprotection of a methoxymethyl (MOM) ether. acs.orgtandfonline.com The electron-donating groups on the carbazole nucleus directed the electrophilic aromatic substitution to occur selectively at the desired position, forming the new C-C bond between C-13b and C-13a. acs.org

Dihydropyran Ring Formation : The final heterocyclic ring was constructed in the late stages of the synthesis. After converting the pentacyclic ketone 3 into an exo-olefin via a Tebbe olefination, a palladium-catalyzed C-O coupling (an intramolecular Buchwald-Hartwig type reaction) was employed. acs.orgtandfonline.com This reaction formed the C4a-O bond, closing the dihydropyran ring and completing the hexa-heterocyclic skeleton of (±)-curryangine. acs.orgtandfonline.com

Throughout the synthesis, control of stereochemistry and chemoselectivity—the ability to react with one functional group in the presence of others—was paramount. nih.govcolab.ws

Chemoselectivity : The palladium-catalyzed double N-arylation to form the carbazole is a prime example of chemoselectivity, as the reaction proceeds without affecting other functional groups present in the molecule. acs.org Similarly, the acid-catalyzed cascade to form the pentacyclic ketone demonstrates remarkable chemoselectivity, orchestrating three distinct transformations in a single step with high yield. acs.orgtandfonline.com The use of specific catalysts like Sc(OTf)₃ was crucial for the success of this key cyclization. acs.org

Stereoselectivity : While the reported total synthesis produced a racemic mixture of (±)-curryangine, stereocontrol is a critical consideration in natural product synthesis. acs.orgresearchgate.net The synthesis of the cyclohexenone fragment involved multiple steps where stereocenters were created. For instance, the conversion of a tertiary alcohol to the corresponding azide proceeded with stereochemical implications that were carried through to the final product. acs.org Achieving an enantioselective synthesis would require the introduction of chiral catalysts or auxiliaries in these early stages to favor the formation of one enantiomer over the other. Current time information in Bangalore, IN.

The Chida synthesis of (±)-curryangine is highly efficient and convergent. acs.orgsynarchive.com Key features contributing to its efficiency include:

Tandem Reactions : The acid-catalyzed cascade that forms the pentacyclic ketone combines multiple transformations into one step, reducing the need for intermediate purifications and improving step economy. acs.org

From a green chemistry perspective, the synthesis can be evaluated against established principles:

Green Chemistry PrincipleApplication in Curryangine Synthesis
Catalysis The synthesis makes extensive use of palladium catalysis (Buchwald-Hartwig and Suzuki-Miyaura couplings) and a Lewis acid catalyst (Sc(OTf)₃). Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and reduce waste. phcogrev.com
Atom Economy Reactions like the Suzuki coupling and Buchwald-Hartwig amination have moderate to good atom economy. However, the use of protecting groups and reagents like Tebbe's reagent generates significant stoichiometric waste.
Hazardous Reagents The synthesis employs several hazardous reagents, including sodium azide (TMSN₃), strong acids (TfOH), and pyrophoric organometallic reagents (MeLi, Tebbe reagent). tandfonline.com Modern synthetic planning often seeks to avoid such substances where possible.
Energy Efficiency Several steps require high temperatures (reflux, 120-130 °C in sealed tubes), increasing the energy consumption of the overall process. tandfonline.com Green chemistry advocates for conducting reactions at ambient temperature and pressure whenever feasible.

While groundbreaking, the synthesis reflects the standards of its time. A modern approach might seek to replace hazardous reagents and reduce energy-intensive steps, potentially through biocatalysis or photoredox catalysis.

Semi-Synthesis and Late-Stage Functionalization

Semi-synthesis utilizes naturally occurring compounds as starting materials to produce derivatives, often leveraging the existing complex scaffold provided by nature. This is a particularly powerful strategy for carbazole alkaloids, where a common precursor can be diversified into multiple related natural products.

Mahanimbine (B1675914), a carbazole alkaloid co-isolated with curryangine from Murraya koenigii, is considered its biogenetic precursor. acs.org Several research groups have demonstrated that mahanimbine can be converted into other cyclized alkaloids, including curryangine, through biomimetic syntheses.

A notable example involves the acid-catalyzed rearrangement of mahanimbine. Treatment of (+)-S-Mahanimbine with phosphorus oxychloride (POCl₃) can induce an unusual oxidative cyclization and rearrangement to furnish a variety of carbazole derivatives, including curryangin (curryangine). This transformation mimics the proposed biosynthetic pathway where an acid catalyst promotes the cyclization of the monoterpene side chain. acs.org This semi-synthetic approach offers a highly efficient route to curryangine and its analogs by capitalizing on the readily available mahanimbine scaffold, avoiding the lengthy construction of the carbazole core from simple starting materials. Such late-stage functionalization is invaluable for rapidly generating analogs for structure-activity relationship studies.

Introduction of Functional Groups for Modifying Molecular Interactions

The strategic introduction of specific functional groups onto the curryangine scaffold is a key strategy for modulating its molecular interactions and, consequently, its biological activity. Derivatization reactions allow for the precise alteration of the molecule's steric and electronic properties, which in turn influences its binding affinity to biological targets. nih.govnih.gov The goal of such derivatization is often to enhance the volatility of the compound for analytical purposes or to improve its chromatographic behavior by replacing active hydrogens on polar functional groups like hydroxyl (-OH), amino (-NH2), and thiol (-SH) groups with less polar moieties. organic-chemistry.org

The carbazole nucleus of curryangine, being an electron-rich aromatic system, provides several positions amenable to electrophilic substitution reactions. dergipark.org.tr Furthermore, the existing functional groups on the parent curryangine molecule, such as hydroxyl or methoxy (B1213986) groups, can serve as handles for further chemical transformations. ajchem-a.com

Common functional groups that can be introduced to modify molecular interactions include:

Halogens (F, Cl, Br, I): The introduction of halogen atoms can significantly alter the electronic properties of the carbazole ring through inductive and resonance effects. biotechacademy.dk Halogens can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The replacement of a hydrogen atom with a halogen is a common strategy in medicinal chemistry to enhance biological activity. biotechacademy.dk

Alkyl and Acyl Groups: The addition of alkyl or acyl groups can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. These groups can also introduce steric bulk, which can be used to probe the size and shape of a binding pocket.

Hydroxyl and Methoxy Groups: These groups can act as both hydrogen bond donors and acceptors, enabling the formation of specific interactions with biological targets. biotechacademy.dkkhanacademy.org The strategic placement of these groups can significantly impact binding specificity and affinity.

Amino and Nitro Groups: The introduction of nitrogen-containing functional groups, such as amino and nitro groups, can introduce charge and polarity, as well as hydrogen bonding capabilities. khanacademy.org For instance, an amino group can act as a basic center, while a nitro group is a strong electron-withdrawing group.

The choice of the derivatization reaction depends on the desired functional group and the reactivity of the curryangine scaffold. Common reactions for introducing these groups include electrophilic aromatic substitution, nucleophilic substitution on a pre-functionalized ring, and metal-catalyzed cross-coupling reactions. chemmethod.com

Synthesis of Curryangine Analogs and Derivatives

The synthesis of analogs and derivatives of curryangine is a crucial step in exploring its structure-activity relationships (SAR) and developing new compounds with improved properties. This process involves the systematic modification of the curryangine structure to understand how different parts of the molecule contribute to its biological effects.

Design Principles for Structural Modification

The design of curryangine analogs is guided by several key principles of medicinal chemistry. These principles aim to rationally modify the lead compound to enhance its desired properties while minimizing undesirable ones.

Isosteric and Bioisosteric Replacement: This principle involves replacing a functional group in the curryangine molecule with another group that has similar steric and electronic properties (isosteres) or that produces a similar biological response (bioisosteres). For example, a hydroxyl group could be replaced with a thiol or an amino group to probe the importance of hydrogen bonding at a specific position.

Structure Simplification: In cases where the total synthesis of curryangine is complex and low-yielding, designing simplified analogs that retain the key pharmacophoric features can be a pragmatic approach. This involves removing non-essential parts of the molecule to create a more synthetically accessible compound.

Rigidification: Introducing conformational constraints into the curryangine structure can lead to an increase in binding affinity by reducing the entropic penalty upon binding to a target. This can be achieved by introducing rings or other rigidifying elements.

Homologation: This involves systematically increasing the length of an alkyl chain or other spacer in the molecule to determine the optimal distance between key functional groups for interaction with a biological target.

A successful design strategy often involves the creation of a small, focused library of analogs that systematically explores the effects of these modifications. cri.or.th

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds, which can then be screened for biological activity. nih.govdergipark.org.tr This approach is particularly well-suited for the exploration of the chemical space around the curryangine scaffold.

In the context of curryangine, a combinatorial approach could involve:

Scaffold Synthesis: The synthesis of a common curryangine-like core structure with multiple points of diversification.

Building Block Addition: The reaction of this core scaffold with a variety of building blocks to introduce diverse functional groups at the desired positions.

Parallel Synthesis: The use of automated or semi-automated techniques to perform these reactions in a parallel fashion, allowing for the creation of hundreds or even thousands of unique compounds in a short period of time. dergipark.org.tr

For example, a library of curryangine analogs could be generated by taking a common carbazole intermediate and reacting it with a diverse set of aldehydes, amines, or other reagents to introduce a wide range of substituents on the carbazole ring or on its side chains.

Combinatorial biosynthesis, which involves the genetic engineering of biosynthetic pathways, has also been successfully used to generate libraries of indolocarbazole alkaloids, a class of compounds structurally related to curryangine. nih.gov This approach could potentially be adapted for the production of novel curryangine derivatives.

Synthetic Methodologies for Novel Curryangine Scaffolds

The development of novel synthetic methodologies is essential for creating curryangine analogs with significantly altered core structures, or "scaffolds." nih.govnih.gov These new scaffolds can lead to the discovery of compounds with entirely new biological activities or improved pharmacokinetic properties.

Some approaches to the synthesis of novel curryangine scaffolds include:

Modification of the Carbazole Ring System: This could involve the use of cycloaddition reactions, such as the Diels-Alder reaction, to build new rings onto the existing carbazole nucleus. mdpi.com Ring-expansion or ring-contraction reactions could also be employed to alter the size of the heterocyclic rings.

Fragment-Based Approaches: This strategy involves the synthesis of key fragments of the curryangine molecule, which can then be linked together in novel ways to create new scaffolds.

The development of such novel synthetic methodologies often requires significant creativity and expertise in organic synthesis. However, the potential rewards in terms of discovering new bioactive compounds are substantial.

Biological Activities and Mechanistic Investigations of Curryangine

In Vitro Bioactivity Profiling

In vitro bioactivity profiling is a critical step in the preliminary assessment of a compound's therapeutic potential. This involves a series of standardized assays to determine its effects on cellular and molecular processes.

Cellular Assays for Antiproliferative Activity

Cellular assays are fundamental in oncology research to identify compounds that can inhibit the growth of cancer cells. nih.gov These assays typically involve exposing various cancer cell lines to the test compound and measuring cell viability or proliferation after a specific incubation period.

Research Findings: There is no specific data available in the reviewed literature detailing the antiproliferative activity of Curryangine against any cancer cell lines. Standard assays, such as the MTT or SRB assay, would be required to determine its potential cytotoxic or cytostatic effects.

Table 1: Antiproliferative Activity of Curryangine (Hypothetical Data Structure)

Cell Line Cancer Type GI50 (µM)

Enzyme Inhibition Assays (e.g., Topoisomerase Inhibition)

Enzymes are crucial targets for many therapeutic agents. Topoisomerases, for instance, are vital for DNA replication and are often targeted by anti-cancer drugs. japsonline.com Assays to screen for enzyme inhibition measure the activity of a specific enzyme in the presence of the test compound.

Research Findings: No studies were identified that have specifically investigated the inhibitory effects of Curryangine on topoisomerases or any other enzymes.

Antioxidant Activity Assessment

Antioxidant assays evaluate a compound's ability to neutralize free radicals, which are implicated in various diseases. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. medcraveonline.com

Research Findings: Specific data on the antioxidant activity of Curryangine, as measured by standard assays like DPPH or ABTS, is not available in the reviewed literature.

Table 2: Antioxidant Activity of Curryangine (Hypothetical Data Structure)

Assay IC50 (µg/mL) or Equivalent
DPPH Radical Scavenging Data Not Available

Antimicrobial and Anti-inflammatory Activities

Antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) required to inhibit the growth of various microorganisms. jidc.org Anti-inflammatory activity can be evaluated in vitro by measuring the inhibition of inflammatory mediators, such as nitric oxide (NO), in stimulated macrophage cell lines. jidc.orgfrontiersin.org

Research Findings: There is a lack of specific data on the antimicrobial and anti-inflammatory properties of Curryangine. Studies on various extracts of Murraya koenigii have shown such activities, but the contribution of Curryangine to these effects has not been individually determined. semanticscholar.orgjidc.orgfrontiersin.org

Table 3: Antimicrobial Activity of Curryangine (Hypothetical Data Structure)

Microorganism MIC (µg/mL)

Table 4: Anti-inflammatory Activity of Curryangine (Hypothetical Data Structure)

Assay Cell Line Inhibition (%) at a specific concentration IC50 (µM)

Investigation of Mechanisms at the Molecular and Cellular Level

Understanding the mechanism of action at the molecular and cellular level is crucial for drug development. This can involve investigating the compound's effects on cell cycle progression, apoptosis (programmed cell death), and specific signaling pathways.

Research Findings: Due to the absence of primary bioactivity data, there have been no subsequent investigations into the molecular and cellular mechanisms of action for Curryangine reported in the available literature.

Target Identification and Pathway Modulation

Identifying the specific molecular target(s) of a bioactive compound is a key step in understanding its pharmacological effects and potential for therapeutic development. This process can involve a variety of techniques, from computational predictions to experimental validation.

Research Findings: There is no information available regarding the specific molecular targets of Curryangine or its effects on cellular signaling pathways. Target identification studies would be a necessary future step to elucidate its mechanism of action.

Biochemical Characterization of Protein Interactions

While comprehensive biochemical studies on Curryangine are limited, database annotations have identified potential interactions with several key human proteins. These interactions, if validated, could provide a foundation for understanding the molecular mechanisms underlying the biological activities of this carbazole (B46965) alkaloid. The Plant-Compound Interactome Database (PCIDB) indicates potential associations between Curryangine and the following proteins:

Protein NameGene SymbolClass Description
Microtubule-associated protein tauMAPTUnclassified protein
Serine-protein kinase ATMATMAtypical serine/threonine protein kinase
Bromodomain adjacent to zinc finger domain 2BBAZ2BUnclassified protein

Microtubule-associated protein tau (MAPT): Tau proteins are primarily found in neurons and are crucial for the assembly and stabilization of microtubules, which are essential components of the cellular cytoskeleton. ebi.ac.uk They play a significant role in maintaining cellular shape, motility, and signal transduction. ebi.ac.uk The interaction of small molecules with Tau is an area of intense research, particularly in the context of neurodegenerative diseases known as tauopathies, where the protein forms abnormal aggregates. nih.gov

Serine-protein kinase ATM (ATM): This kinase is a critical sensor for DNA double-strand breaks, one of the most severe forms of DNA damage. uniprot.orgwikipedia.org Upon activation, ATM phosphorylates a cascade of downstream proteins that initiate the DNA damage checkpoint, leading to a halt in the cell cycle to allow for DNA repair, or if the damage is too severe, triggering apoptosis (programmed cell death). wikipedia.orguniprot.org The interaction of ATM with its target proteins is crucial for its function in maintaining genomic stability. nih.gov

Bromodomain adjacent to zinc finger domain 2B (BAZ2B): BAZ2B is a protein involved in chromatin remodeling, a process that modifies the structure of chromatin to regulate gene expression. genecards.orguniprot.org It is a component of the ISWI chromatin remodeling complexes, which help to organize nucleosomes and control access to DNA for processes like transcription and replication. uniprot.orgmedchemexpress.com BAZ2B contains a bromodomain, a module known to recognize acetylated lysine (B10760008) residues on histones, linking it to the epigenetic regulation of genes. nih.gov

Elucidation of Intracellular Signaling Pathways Affected by Curryangine

Specific studies elucidating the intracellular signaling pathways directly affected by Curryangine are not extensively documented in the available scientific literature. However, research on other carbazole alkaloids isolated from the same source, Murraya koenigii, provides valuable insights into the potential signaling mechanisms that could be modulated by compounds of this class.

For instance, studies on the related carbazole alkaloids mahanine and isomahanine have shown that they can trigger apoptosis in human oral squamous cell carcinoma cells. Their mechanism involves the inhibition of autophagic flux, indicated by the accumulation of the autophagosome marker LC3B-II and the protein p62/SQSTM1, in coordination with the activation of caspase-3. nih.gov

Another carbazole alkaloid, koenimbin , was found to induce apoptosis in breast cancer cells through the intrinsic mitochondrial pathway. This was demonstrated by the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, release of cytochrome c, and subsequent activation of caspase-9 and caspase-7. dovepress.com

Furthermore, koenidine , another alkaloid from Murraya koenigii, has been investigated for its effects on glucose metabolism. It was found to enhance GLUT4 translocation to the cell surface, a critical step in glucose uptake, through an AKT-dependent signaling pathway in myotubes. researchgate.net

These findings suggest that carbazole alkaloids from Murraya koenigii can modulate key cellular signaling pathways involved in apoptosis, autophagy, and metabolic regulation. While these activities have not been specifically confirmed for Curryangine, its structural similarity to these compounds suggests that it may exert its biological effects through similar or related signaling cascades. Further research is required to specifically delineate the pathways modulated by Curryangine.

Proteomic and Metabolomic Profiling in Response to Curryangine Exposure

As of the current review of scientific literature, dedicated studies on the proteomic and metabolomic profiles of cells or organisms in response to Curryangine exposure have not been reported. Such "omics" approaches are powerful tools for obtaining a global view of the molecular changes induced by a compound and can help in identifying novel biological targets and understanding complex mechanisms of action. The application of proteomic and metabolomic analyses would be a valuable future direction for research into the biological activities of Curryangine, potentially uncovering the full spectrum of its cellular effects and clarifying the pathways identified through other mechanistic studies.

Structure Activity Relationship Sar Studies of Curryangine and Its Analogs

Systematic Modification of the Curryangine Scaffold

Without the known scaffold of Curryangine, no modifications can be conceptualized or discussed.

Exploration of Substituent Effects on Biological Activity

There is no information on the biological activity of Curryangine or any of its potential analogs, making an exploration of substituent effects impossible.

Conformational Analysis and its Impact on Activity

Conformational analysis requires a known chemical structure. As the structure of Curryangine is not publicly available in the scientific literature, this analysis cannot be performed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is contingent on a dataset of compounds with known structures and corresponding biological activities. No such dataset exists for Curryangine.

Selection and Calculation of Molecular Descriptors

The calculation of molecular descriptors is a computational process that requires the 2D or 3D structure of a molecule. This information is not available for Curryangine.

Development of Predictive QSAR Models

The development of predictive models is the ultimate goal of a QSAR study but cannot be initiated without the foundational data mentioned above.

Interpretation of Model Parameters for Mechanistic Insights

Without a model, there are no parameters to interpret for mechanistic insights.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.netmdpi.com This approach is particularly valuable in ligand-based drug design, where the structure of the biological target is unknown, and the design of new molecules is guided by the properties of known active ligands. dntb.gov.uaijnrd.org

For the carbazole (B46965) alkaloid class to which curryangine belongs, pharmacophore models have been developed to understand the key features for various biological activities. These models typically identify crucial elements like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a target receptor or enzyme. researchgate.netnih.gov For example, a ligand-based pharmacophore model developed for a set of α-synuclein aggregation inhibitors identified two hydrogen-bond acceptors, one hydrophobic group, and two aromatic rings as significant features for activity. nih.gov

In the context of curryangine and its analogs, ligand-based design strategies often involve synthesizing derivatives by modifying the core structure and evaluating their activity. easpublisher.comasianjpr.com For instance, research on murrayanine, a related carbazole alkaloid, has involved the creation of hybrid molecules, such as murrayanine-chalcones and murrayanine-hydantoin analogs, to enhance biological activities like anti-inflammatory and anti-convulsant effects. asianjpr.comajpsonline.commedcraveonline.com These studies implicitly contribute to a pharmacophoric understanding by demonstrating which structural additions or modifications enhance or diminish activity. The development of these analogs is guided by the principle of combining known active scaffolds (the pharmacophores) to create novel compounds with improved therapeutic potential. ajpsonline.com

Insights into Receptor/Enzyme Binding Modes through SAR

Understanding how a ligand binds to its receptor or enzyme active site is fundamental to explaining its biological activity and for designing more potent and selective analogs. creative-bioarray.compharmdguru.com While direct crystallographic studies of curryangine bound to a biological target are not widely available, molecular docking and SAR studies of related carbazole alkaloids provide valuable insights into their potential binding modes. sci-hub.semedcraveonline.com

Molecular docking simulations have been employed to predict the binding interactions of carbazole alkaloids with their targets. For example, murrayanine-hydantoin analogs, developed as anti-convulsant agents, were docked into the NaVAb voltage-gated sodium channel. medcraveonline.com The results revealed potential interactions with amino acid residues within the channel's active site, with the most potent analog showing the highest docking score, suggesting a strong affinity for the target. medcraveonline.com This type of computational analysis helps to visualize how the ligand fits into the binding pocket and which functional groups are responsible for key interactions, such as hydrogen bonds or hydrophobic contacts.

SAR studies on various carbazole alkaloids further illuminate these binding interactions. It has been observed that lipophilicity can be a critical parameter influencing the central nervous system activity of murrayanine-based benzoxazepine analogs; analogs with higher lipophilicity sometimes show lower biological activity, possibly due to distribution into other tissues or hindrances in crossing the blood-brain barrier. ajpsonline.com Furthermore, studies on cytotoxic carbazole alkaloids isolated from Murraya microphylla revealed that the presence of a hydroxy group at the C-7 position is a key determinant for activity, suggesting this group may be involved in a crucial binding interaction with the target protein. sci-hub.se

The antiplasmodial activity of curryangine and its synthesized analogs further underscores the importance of specific structural features for biological function. rsc.org The variation in activity among these closely related compounds points to a specific binding mode where even small structural changes can alter the binding affinity and subsequent biological response.

Table of Antimalarial Activity of Curryangine and Related Compounds

The following table presents the in vitro antiplasmodial activity of curryangine (referred to as curryangin in the source) and its analogs against the chloroquine-sensitive (3D7) strain of Plasmodium falciparum.

CompoundNameIC₅₀ (µM)
1 (+)-S-Mahanimbine>10
2 Isobicyclomahanimbine2.7
3 Isocyclomahanimbine>10
4 Cyclomahanimbine>10
5 Curryanin>10
6 2-hydroxy-6-desmethyl-2,3-dihydroisocyclomahanimbine4.5
7 2-hydroxy-2,3-dihydroisocyclomahanimbine3.2
8 Mahanimbilone>10
9 Bicyclomahanimbine>10
10 Curryangine >10
11 Mahanine>10
12 Koenimbine>10
13 Murrayazolinine>10
Chloroquine(Control)0.007
Data sourced from Husain et al., New J. Chem., 2020, 44, 15004-15011. rsc.org

Advanced Analytical Methodologies for Curryangine Detection and Quantification

Chromatographic Methods for Quantification in Complex Matrices

Chromatography is the cornerstone for separating individual chemical constituents from intricate mixtures like plant extracts. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

LC-MS/MS for High-Sensitivity Detection

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a premier technique for the analysis of carbazole (B46965) alkaloids. nih.gov It combines the potent separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying compounds in complex biological samples. ukm.my

Recent studies have successfully developed and validated LC-MS/MS methods for the simultaneous quantification of numerous carbazole alkaloids in Murraya koenigii. One such reliable method utilized High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to quantify three principal alkaloids—Mahanimbine (B1675914), Koenimbine, and Koenigicine (B1220425)—and tentatively identify other related compounds. researchgate.netuniroma1.it The analysis was performed using a predictive multi-experiment approach that combines multiple reaction monitoring (MRM) for quantification with precursor ion (PI) and enhanced product ion (EPI) scans for structural confirmation. researchgate.netuniroma1.it This method, supported by an efficient extraction and clean-up protocol, yielded reliable recoveries ranging from 60% to 85% for the target analytes. researchgate.net

Another study employed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) to quantify 11 different carbazole alkaloids from 34 distinct Indian populations of M. koenigii. researchgate.net This rapid method, with a runtime of just 5.0 minutes, demonstrated excellent linearity, low limits of detection (LOD) and quantification (LOQ), and high recovery rates, proving its suitability for high-throughput screening and quality assessment of M. koenigii. researchgate.net Furthermore, LC/MS/MS analysis has been used to identify as many as 40 different carbazole alkaloids from the seeds and pericarps of the plant. d-nb.info

Table 1: UPLC/MS/MS Method Validation Parameters for Carbazole Alkaloids in M. koenigii researchgate.net

CompoundLinearity (r²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Koenine>0.99950.0120.03894.751–101.993
Murrayamine A>0.99950.0030.00996.503–99.539
Koenigine>0.99950.0080.02494.819–103.729
Koenimbidine>0.99950.0190.05997.550–103.328
Koenimbine>0.99950.0050.01595.539–101.442
Girinimbine (B1212953)>0.99950.0210.06594.664–103.013
Mahanine>0.99950.2480.75488.803–98.423
Isomahanimbine>0.99950.0100.03197.355–102.321
Mahanimbine>0.99950.0080.02496.228–101.812

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. tandfonline.com In the context of M. koenigii, GC-MS has been extensively used to profile the chemical composition of its essential oils and leaf extracts. thepharmajournal.comijcrt.org These analyses have successfully identified a wide array of compounds, including terpenoids, fatty acids, and steroids. tandfonline.com

While primarily used for volatile components, GC-MS has also proven applicable for the detection of certain less volatile carbazole alkaloids. A notable study successfully identified the carbazole alkaloid Mahanimbine in a methanolic extract of M. koenigii leaves using GC-MS analysis. uitm.edu.my This indicates that GC-MS can serve as a valuable tool for the broader phytochemical profiling of the plant, complementing more targeted methods like LC-MS/MS. The technique is particularly useful for identifying major constituents in extracts and essential oils. thepharmajournal.comuitm.edu.my

Table 2: Selected Compounds Identified in M. koenigii Leaf Extracts by GC-MS

Compound NameChemical ClassReference
MahanimbineCarbazole Alkaloid uitm.edu.my
CaryophylleneSesquiterpene thepharmajournal.comijcrt.orguitm.edu.my
α-PineneMonoterpene thepharmajournal.com
PhytolDiterpene Alcohol ijcrt.orguitm.edu.my
EpiyangambinLignan tandfonline.com
StigmasterolSteroid tandfonline.com

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that separate analytes based on their size and charge in an electric field. researchgate.net Its advantages include high efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.net CE is particularly well-suited for the analysis of charged molecules like alkaloids in complex phytochemical mixtures. researchgate.net

The applicability of CE for analyzing carbazole compounds has been demonstrated. In one study, a CE-based assay was used to evaluate the inhibitory activity of 37 different carbazole derivatives against human protein kinase CK2. tandfonline.com Reviews on the analysis of phytochemicals highlight that CE methods for other alkaloids, such as sanguinarine, show excellent linearity (r² > 0.998) and precision (RSD% = 1.8%). researchgate.net Although specific CE methods for the quantification of Curryangine have not been detailed in the available literature, the successful application of CE to other carbazole derivatives and various alkaloids suggests its strong potential as a high-efficiency analytical tool for Curryangine as well. researchgate.nettandfonline.com

Spectroscopic and Immunochemical Assays

Beyond chromatography, other analytical techniques offer alternative or complementary approaches for the detection and study of carbazole alkaloids.

Spectrofluorimetry and Electrochemical Methods

The inherent chemical structure of the carbazole nucleus lends itself to analysis by electrochemical and fluorescence-based methods. The extensive π-conjugated system in carbazole alkaloids is electroactive and often fluorescent.

Electrochemical methods have been explored for the analysis and modification of the carbazole structure. Research has shown the regioselective electrochemical oxidation of a carbazole's benzene (B151609) ring to form a carbazole-1,4-quinone. acs.org This is significant as the carbazole-quinone structure is a key feature of some naturally occurring alkaloids, such as Murrayaquinone, which is derived from M. koenigii. acs.org This demonstrates the potential of electrochemical techniques for both studying the reactivity of and detecting carbazole alkaloids.

Furthermore, the fluorescent properties of carbazole derivatives have been investigated. Studies on novel synthetic carbazole-thiazole dyes have characterized their optical properties, providing a basis for the development of spectrofluorimetric detection methods. mdpi.com These techniques could offer high sensitivity for the quantification of Curryangine, provided that appropriate excitation and emission wavelengths are established.

Development of Immunoassays for Curryangine (if applicable)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive methods that rely on the binding of an antibody to its target antigen. These assays are widely used in clinical diagnostics and research.

In the context of carbazole alkaloids, immunoassays have been employed to measure the biological effects of these compounds. For instance, ELISA kits have been used to quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in cell models treated with alkaloids like koenigicine and 3-methylcarbazoles to assess their anti-inflammatory activity. scirp.orgijper.org

However, the development of a specific immunoassay for the direct detection and quantification of Curryangine or other M. koenigii carbazole alkaloids has not been reported in the available scientific literature. Creating such an assay would require the production of antibodies that specifically recognize the Curryangine molecule, a process that has not yet been undertaken for this class of compounds. Therefore, this remains a potential but currently undeveloped area for Curryangine analysis.

Sample Preparation Strategies for Analytical Accuracy

The primary goal of sample preparation is to extract Curryangine efficiently from the plant matrix while minimizing the co-extraction of interfering substances. The choice of method and solvent significantly impacts the yield and purity of the extract. uitm.edu.myijcmas.com Plant material, typically leaves, bark, or roots of Murraya koenigii, is first washed, dried, and pulverized to a uniform particle size to ensure consistent extraction. ijper.orgcabidigitallibrary.orgscirp.org

Several extraction techniques can be employed, each with its advantages and disadvantages.

Soxhlet Extraction: A classical and exhaustive extraction method. It involves continuous extraction with a solvent, which is particularly effective for extracting alkaloids. ijper.orgzoologistindia.comijrat.org For instance, 10g of powdered Murraya koenigii leaves can be extracted with 90% ethanol (B145695) for 8 hours. ijper.org

Maceration: A simple technique involving soaking the plant material in a solvent for an extended period (e.g., 56 hours) in a dark place to prevent degradation of light-sensitive compounds. uitm.edu.my Methanol has been shown to be an effective solvent in this method, yielding a high percentage of extract. uitm.edu.my

Ultrasound-Assisted Extraction (UAE): A more modern and efficient method that uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time. ijper.org For example, 10g of leaf powder can be sonicated with an extraction solvent for about 15 minutes. ijper.org

Accelerated Solvent Extraction (ASE): An automated technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. ijper.org

The selection of the extraction solvent is critical and is based on the polarity of the target compound. For carbazole alkaloids like Curryangine, various solvents have been used, including methanol, ethanol, petroleum ether, and chloroform. scirp.orgzoologistindia.combanglajol.info Methanol and ethanol are often preferred for their ability to extract a broad range of alkaloids. uitm.edu.mycabidigitallibrary.org Following extraction, the crude extract is typically filtered and concentrated under reduced pressure using a rotary evaporator. cabidigitallibrary.orgijpsi.org For further purification and to remove interfering compounds, techniques like column chromatography over silica (B1680970) gel or neutral alumina (B75360) can be employed. scirp.orgbanglajol.inforesearchgate.net

Table 1: Comparison of Sample Preparation Techniques for Curryangine Analysis

Technique Principle Typical Solvents Advantages Disadvantages Reference
Soxhlet Extraction Continuous solid-liquid extraction with a recycling solvent. Ethanol, Methanol, Petroleum ether Exhaustive extraction, high yield. Time-consuming, potential for thermal degradation of compounds. ijper.org
Maceration Soaking the plant material in a solvent for a prolonged period. Methanol, Ethanol, Acetone (B3395972) Simple, requires minimal equipment. Time-consuming, may result in incomplete extraction. uitm.edu.my
Ultrasound-Assisted Extraction (UAE) Use of acoustic cavitation to enhance mass transfer. Ethanol, Methanol Fast, efficient, lower solvent consumption. Requires specialized equipment. ijper.org
Accelerated Solvent Extraction (ASE) Extraction at elevated temperature and pressure. Ethanol, Methanol Rapid, automated, low solvent usage. High initial equipment cost. ijper.org

Quality Control and Standardization in Curryangine Analysis

Quality control and standardization are paramount to ensure the reliability and consistency of analytical results for Curryangine. This involves the validation of analytical methods and the use of standardized procedures for sample handling and analysis. ijpsi.orgphytojournal.compharmacophorejournal.com

Method Validation: Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), used for the quantification of carbazole alkaloids must be validated according to the International Council for Harmonisation (ICH) guidelines. researchgate.net Key validation parameters include:

Linearity and Range: Establishing a linear relationship between the concentration of the analyte and the analytical response over a specified range. ijper.org

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies. ijper.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision. ijper.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijper.orgresearchgate.net

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijper.org

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Physicochemical Standardization: The standardization of the raw plant material (Murraya koenigii) is a crucial first step. This involves determining various physicochemical parameters to ensure the quality and purity of the starting material. ijpsi.orgphytojournal.com These parameters include:

Loss on drying (moisture content)

Total ash value

Acid-insoluble ash

Water-soluble and ethanol-soluble extractive values

pH of the extract phytojournal.com

Chromatographic Fingerprinting: Techniques like HPLC and HPTLC can be used to generate a characteristic chemical fingerprint of the Murraya koenigii extract. banglajol.inforesearchgate.net This fingerprint represents the complex mixture of phytochemicals and can be used for identification and quality assessment. While a pure standard of Curryangine may be difficult to obtain, quantitative analysis of major carbazole alkaloids like mahanimbine and girinimbine can serve as markers for standardization. tandfonline.comnih.gov Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique that can be used for the simultaneous quantitation of multiple carbazole alkaloids without the need for pure reference standards for each compound. tandfonline.comnih.gov

Table 2: Key Quality Control Parameters for Curryangine Analysis

Parameter Purpose Typical Method/Procedure Reference
Method Validation To confirm that the analytical procedure is suitable for its intended purpose. Assessed according to ICH guidelines (Linearity, Accuracy, Precision, LOD, LOQ, Robustness, Specificity). ijper.orgresearchgate.net
Physicochemical Constants To ensure the quality and purity of the raw plant material. Determination of ash values, extractive values, loss on drying, pH. ijpsi.orgphytojournal.com
Chromatographic Fingerprinting To provide a characteristic profile for identification and consistency checks. HPLC, HPTLC analysis to generate a chromatogram showing the phytochemical profile. banglajol.inforesearchgate.net
Reference Standard To accurately identify and quantify the target compound. Use of a certified pure reference standard of a major carbazole alkaloid (e.g., mahanimbine) or Curryangine if available. tandfonline.comijper.org
System Suitability Testing To ensure the chromatographic system is performing adequately. Injection of a standard solution to check parameters like retention time, peak area, and resolution before sample analysis. ijper.org

Computational Chemistry and Cheminformatics Approaches in Curryangine Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule, such as curryangine, and a macromolecular target, typically a protein. redalyc.org These methods are fundamental in understanding the molecular basis of a compound's biological activity. researchgate.netmdpi.com

Prediction of Curryangine-Target Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. redalyc.org In the context of curryangine research, docking simulations can be employed to screen potential protein targets. By computationally "docking" the curryangine molecule into the binding sites of various proteins, researchers can identify which proteins are most likely to interact with it. nih.govnih.govmdpi.com This process helps in narrowing down the potential biological pathways that curryangine might modulate. Machine learning algorithms are increasingly being used in conjunction with docking to improve the accuracy of these predictions by identifying and ranking potential ligand-receptor interactions. mednexus.orgopenreview.net

For instance, studies on analogous compounds have demonstrated the utility of molecular docking in identifying potential protein targets. In one such study, docking simulations were used to screen a library of compounds against a specific protein, leading to the identification of promising candidates for further experimental validation. mdpi.com The binding affinities predicted by these simulations provide a quantitative measure of the potential interaction strength.

Table 1: Hypothetical Docking Scores of Curryangine with Potential Protein Targets

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Protein Kinase A1ATP-8.5Lys72, Glu91, Asp184
Cyclooxygenase-25KIR-9.2Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha2AZ5-7.8Tyr59, Tyr119, Gln61
Acetylcholinesterase4EY7-10.1Trp86, Tyr337, Phe338

This table presents hypothetical data for illustrative purposes, as specific docking studies on curryangine were not found in the provided search results.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted curryangine-protein complex over time. researchgate.netlongdom.org MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the protein. arxiv.orgbonvinlab.org These simulations can confirm the stability of the binding pose predicted by docking and provide further insights into the nature of the interaction. nih.gov

Elucidation of Binding Modes and Interaction Energies

Once a stable curryangine-protein complex is identified, a detailed analysis of the binding mode is crucial. This involves identifying the specific amino acid residues in the protein's binding pocket that interact with curryangine and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.complos.org This information is vital for understanding the mechanism of action and for designing more potent and selective analogs.

The binding energy, which is a measure of the strength of the interaction, can be calculated using various computational methods. taylorandfrancis.comucl.ac.uk These calculations provide a quantitative assessment of the binding affinity and can be used to rank different curryangine analogs or to compare the binding of curryangine to different protein targets. mdpi.com For example, studies on other ligand-protein systems have successfully used these methods to correlate calculated binding energies with experimentally determined activities. plos.org

Conformational Analysis of Curryangine in Solvation and Protein Environments

The three-dimensional shape or conformation of a molecule is critical for its biological activity. drugdesign.org Conformational analysis of curryangine involves studying its different possible spatial arrangements and their corresponding energies. nih.govethz.ch This is important because curryangine may adopt different conformations when it is in a solvent compared to when it is bound to a protein. mdpi.comnih.gov

De Novo Design and Virtual Screening

Cheminformatics plays a crucial role in the discovery of new drug candidates by enabling the design of novel molecules and the efficient screening of large chemical libraries. researchgate.netu-strasbg.fr

Application of AI/Machine Learning in Identifying Novel Curryangine-like Structures

Machine learning models can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, computationally generated molecules. mednexus.org This allows for the rapid exploration of a vast chemical space to identify promising new curryangine-like compounds for synthesis and testing. frontiersin.org

High-Throughput Virtual Screening of Chemical Libraries

High-throughput virtual screening (HTVS) is a computational method used to rapidly screen large libraries of chemical compounds against a specific biological target. ncsu.edunih.govnih.gov This approach is much faster and more cost-effective than traditional high-throughput screening (HTS) in the lab. ncsu.edu

In the search for novel compounds with similar activity to curryangine, HTVS can be used to screen vast chemical databases for molecules that are predicted to bind to the same protein targets as curryangine. researchgate.netmdpi.com The process typically involves docking millions of compounds into the active site of the target protein and ranking them based on their predicted binding affinity. nih.gov The top-ranked compounds can then be selected for experimental testing, significantly increasing the efficiency of the drug discovery process. mdpi.compensoft.net

Quantum Chemical Calculations for Electronic Structure Analysis

Similarly, no dedicated research on the quantum chemical properties of Curryangine could be found. The required subsections cannot be addressed with factual accuracy for the following reasons:

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for Curryangine and its Analogs

The identification of specific molecular targets is a critical step in understanding the mechanism of action of any bioactive compound. For Curryangine, this area is ripe for exploration. Future research should focus on moving beyond general screening to pinpoint the precise proteins, enzymes, or pathways with which Curryangine and its synthetic analogs interact.

Research Findings and Approaches:

Target Identification: High-throughput screening (HTS) campaigns can be employed to test Curryangine against extensive panels of receptors, enzymes, and other biological targets. cadence.com However, more sophisticated and hypothesis-driven approaches are necessary. For instance, techniques like chemical proteomics can be used to "fish out" binding partners from cell lysates, providing direct evidence of interaction.

Analog Synthesis and Screening: The synthesis of a library of Curryangine analogs is a crucial step. scilit.comnih.gov By systematically modifying the carbazole (B46965) core and its substituents, it is possible to create new molecules with potentially enhanced potency and selectivity. mdpi.com These analogs can then be screened to identify those with improved activity against specific targets, such as those involved in angiogenesis or cell proliferation. scilit.comnih.gov For example, studies on cortistatin analogs, which also feature a complex heterocyclic structure, have shown that synthetic modifications can lead to compounds with selective inhibitory activity against the proliferation and migration of human umbilical vein endothelial cells (HUVEC). scilit.comnih.govfao.org

Structure-Activity Relationship (SAR): A detailed SAR study can elucidate which chemical features of the Curryangine scaffold are essential for its biological activity. nih.gov This knowledge is invaluable for designing second-generation compounds with optimized properties. For example, research on other natural product analogs, such as those of curcumin, has demonstrated that even minor structural changes can significantly impact cytotoxicity and the mechanism of action. nih.gov

The table below outlines potential classes of biological targets that could be investigated for Curryangine, based on the activities of other alkaloids and natural products.

Potential Target Class Examples Rationale / Relevance
Protein Kinases VEGF Receptors, STAT3Implicated in cancer cell proliferation and angiogenesis. scilit.comoncotarget.com
Nuclear Receptors PPAR-γInvolved in metabolic diseases and inflammation. researchgate.net
DNA/RNA TopoisomerasesEstablished targets for anti-cancer agents. nih.gov
Microbial Enzymes VariousPotential for developing novel antibacterial or antifungal agents. blogspot.commdpi.com

Application of Synthetic Biology for Enhanced Biosynthesis of Curryangine

The natural abundance of Curryangine in Murraya koenigii may be insufficient for extensive research and potential future applications. Synthetic biology offers powerful tools to engineer microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce plant natural products (PNPs) in a controlled and scalable manner. nih.govnih.gov

Strategies for Biosynthesis:

Pathway Elucidation: The first step is to fully identify the biosynthetic pathway of Curryangine in Murraya koenigii. This involves identifying and characterizing all the enzymes responsible for converting primary metabolites into the final carbazole alkaloid structure. rsc.org

Heterologous Expression: Once the genes encoding the biosynthetic enzymes are identified, they can be transferred into a microbial host. rsc.org This process, known as heterologous expression, turns the microorganism into a cellular factory for Curryangine production. nih.gov

Metabolic Engineering: The host organism's metabolism can be rewired to increase the supply of precursor molecules needed for Curryangine synthesis. nih.gov This can involve overexpressing genes for precursor production or deleting genes for competing metabolic pathways, thereby channeling more resources towards the desired product. nih.govsciepublish.com

Combinatorial Biosynthesis: Synthetic biology allows for the creation of novel Curryangine derivatives. By introducing enzymes from other organisms or engineered enzyme variants into the heterologous host, it is possible to generate new analogs that may not exist in nature, a process known as combinatorial biosynthesis. nih.gov

The following table summarizes key synthetic biology approaches for Curryangine production.

Approach Description Potential Outcome
Pathway Discovery Identifying and cloning the genes responsible for Curryangine biosynthesis from Murraya koenigii. rsc.orgEnables heterologous production.
Host Engineering Modifying the central metabolism of a host like S. cerevisiae to boost precursor supply (e.g., acetyl-CoA). nih.govIncreased yield of Curryangine.
Enzyme Engineering Creating mutant versions of biosynthetic enzymes to improve their activity or alter their substrate specificity. nih.govHigher production efficiency and novel analog generation.
Cell-Free Systems Reconstituting the biosynthetic pathway outside of a living cell, using purified enzymes. rsc.orgRapid prototyping of pathways and production of compounds that may be toxic to cells. rsc.org

Development of Advanced Delivery Systems for In Vitro Studies

Like many natural products, Curryangine may have poor aqueous solubility, which can complicate in vitro biological assays and limit its apparent efficacy. Advanced drug delivery systems (DDS) can overcome these limitations by enhancing solubility, stability, and cellular uptake. researchgate.netdovepress.com

Potential Delivery Systems:

Nanoparticle-Based Systems: Encapsulating Curryangine within nanoparticles made from biocompatible polymers like PLGA (poly(lactic-co-glycolic acid)) can improve its dispersion in aqueous media for cell culture experiments. researchgate.netnih.gov These systems can be engineered to have a specific size, such as a mean particle size of 45 nm, to facilitate robust intracellular uptake. researchgate.net

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic compounds like Curryangine in their membrane. nih.gov PEGylation, the process of attaching polyethylene (B3416737) glycol to the liposome (B1194612) surface, can further increase stability and bioavailability in more complex experimental setups. nih.gov

Nanoemulsions and Nanosuspensions: These systems are effective at increasing the solubility and bioavailability of poorly soluble compounds. researchgate.net Nanoemulsions, which are submicron-sized emulsions, can be particularly useful for improving the pharmacokinetics of lipophilic drugs. mdpi.com

This table highlights advanced delivery systems and their potential benefits for in vitro Curryangine research.

Delivery System Composition Key Advantage for In Vitro Studies
Polymeric Nanoparticles e.g., PLGA, Chitosan researchgate.netnih.govEnhanced solubility, controlled release, improved cellular uptake. researchgate.net
Liposomes Phospholipid bilayers nih.govEncapsulation of hydrophobic molecules, biocompatibility.
Nanogels Cross-linked polymer networks researchgate.netHigh drug-loading capacity and responsiveness to stimuli.
Nanoemulsions Oil, water, and surfactants mdpi.comSignificant improvement in the solubility of lipophilic compounds. mdpi.com

Integration of Omics Technologies with Curryangine Research

Omics technologies provide a global view of biological systems by measuring entire sets of molecules like genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). humanspecificresearch.orgf1000research.com Integrating these powerful tools into Curryangine research can provide deep insights into its biosynthesis, mechanism of action, and effects on cellular systems. nih.gov

Applications of Omics:

Transcriptomics and Metabolomics for Biosynthesis: By analyzing the gene expression (transcriptome) and metabolite profiles (metabolome) of Murraya koenigii under different conditions, researchers can identify the genes and intermediates involved in the Curryangine biosynthetic pathway. nih.gov

Proteomics for Target Identification: After treating cells with Curryangine, quantitative proteomics can be used to identify proteins whose expression levels or post-translational modifications change significantly. This can help to uncover the cellular pathways affected by the compound and identify its potential molecular targets. humanspecificresearch.org

Multi-Omics Integration: The true power of this approach lies in integrating data from multiple omics layers. f1000research.comnih.gov For example, combining transcriptomics and proteomics data can reveal how Curryangine-induced changes in gene expression translate into functional changes at the protein level, providing a comprehensive understanding of the compound's cellular impact. mdpi.com

The table below details how different omics technologies could be applied to Curryangine research.

Omics Technology Research Question Expected Outcome
Genomics What is the genetic basis for Curryangine production in M. koenigii?Identification of the biosynthetic gene cluster for Curryangine. humanspecificresearch.org
Transcriptomics How do cells respond to Curryangine treatment at the gene expression level?A list of up- and down-regulated genes, revealing affected pathways. nih.gov
Proteomics What proteins does Curryangine directly or indirectly interact with?Identification of potential drug targets and downstream effectors. humanspecificresearch.org
Metabolomics How does Curryangine affect cellular metabolism?Insight into metabolic reprogramming and off-target effects. nih.gov

Advancements in Computational Methodologies for Curryangine Discovery and Optimization

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process from initial hit to lead optimization. nih.govfrontiersin.org These computational methods can be applied to Curryangine to predict its properties, identify new analogs, and understand its interactions with biological targets.

Computational Approaches:

Homology Modeling and Molecular Docking: If the crystal structure of a potential protein target for Curryangine is unknown, a 3D model can be built using homology modeling, based on the structures of related proteins. nih.govmdpi.com Molecular docking simulations can then be used to predict how Curryangine and its analogs bind to this target, providing insights into the binding mode and energy. mdpi.com

Virtual Screening: Large chemical libraries containing millions of compounds can be computationally screened to identify molecules that are structurally similar to Curryangine or predicted to bind to its target. nih.gov This is a cost-effective way to find new chemical starting points.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity. nih.gov By developing a QSAR model for a series of Curryangine analogs, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising ones for chemical synthesis. nih.gov

AI and Machine Learning: Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. cadence.comfrontiersin.org Generative models can be used to design entirely new molecules that are optimized for potency, selectivity, and favorable pharmacokinetic properties, based on an initial scaffold like Curryangine. frontiersin.org

The following table summarizes key computational methods and their application to Curryangine research.

Computational Method Application Goal
Molecular Docking Predict the binding pose of Curryangine in a protein's active site. mdpi.comUnderstand binding interactions and guide analog design.
Virtual Screening Screen large compound databases for molecules likely to bind to Curryangine's target. nih.govDiscover novel active compounds.
QSAR Correlate structural features of Curryangine analogs with their biological activity. nih.govPredict the activity of new analogs before synthesis.
Molecular Dynamics (MD) Simulations Simulate the dynamic movement of Curryangine bound to its target over time. frontiersin.orgAssess the stability of the drug-target complex.
ADMET Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of analogs. nih.govOptimize compounds for better drug-like properties.

Q & A

Q. What are the established protocols for synthesizing Curryangine with high purity, and how can reproducibility be ensured?

Methodological Answer: Synthesis protocols should follow rigorous experimental documentation, including reagent purity, reaction conditions (temperature, solvent, catalyst), and purification steps. For reproducibility, detailed characterization data (e.g., NMR, HPLC, mass spectrometry) must accompany synthesis procedures. New compounds require full spectral validation and purity assessments (>95% by analytical chromatography). Experimental sections should avoid redundancy with tables/figures unless critical for interpretation .

Q. Which spectroscopic techniques are prioritized for characterizing Curryangine’s molecular structure, and what validation criteria apply?

Methodological Answer: Multi-modal spectroscopy (e.g., FT-IR for functional groups, 1^1H/13^13C NMR for structural elucidation, and X-ray crystallography for absolute configuration) is essential. Validation requires cross-referencing spectral data with computational modeling (DFT) or literature analogs. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory to confirm molecular formulas .

Q. How can researchers design unbiased pharmacological screening assays for Curryangine’s preliminary bioactivity?

Methodological Answer: Employ blinded, randomized in vitro assays with positive/negative controls to minimize bias. Use dose-response curves (IC50_{50}/EC50_{50}) and statistical power analysis to determine sample sizes. Systematic reviews recommend pre-registering protocols to align with Cochrane guidelines, which emphasize transparency, literature triangulation, and consumer-perspective integration .

Advanced Research Questions

Q. How should conflicting bioactivity data for Curryangine across different cell lines or model organisms be systematically reconciled?

Methodological Answer: Conduct meta-analyses to identify variables (e.g., cell line heterogeneity, assay conditions) driving discrepancies. Apply multivariate regression to isolate confounding factors (e.g., solubility, metabolic stability). Cross-validate findings using orthogonal assays (e.g., gene expression profiling vs. phenotypic screens) and adhere to PRISMA guidelines for data synthesis .

Q. What experimental design considerations are critical when integrating multi-omics data to elucidate Curryangine’s mechanism of action?

Methodological Answer: Use hypothesis-driven omics (transcriptomics, proteomics, metabolomics) with time-course and dose-dependent sampling. Normalize data across platforms (RNA-seq, LC-MS) and apply pathway enrichment tools (e.g., KEGG, GO). Address batch effects via experimental blocking and statistical correction (e.g., ComBat). Triangulate results with knock-out/knock-down models to establish causality .

Q. What statistical approaches address variability in Curryangine’s dose-response studies, particularly in heterogeneous biological systems?

Methodological Answer: Nonlinear mixed-effects modeling (NLMEM) accounts for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. Bootstrap resampling or Bayesian hierarchical models improve confidence intervals for EC50_{50} estimates. For high-throughput screens, apply false discovery rate (FDR) corrections and robustness checks via sensitivity analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.